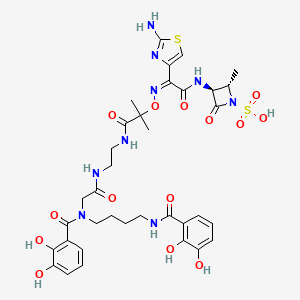![molecular formula C92H120N24O26S B14755309 (3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, indole moieties, and phenyl rings, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Peptide Coupling Reactions: Utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds.
Protecting Group Strategies: Employing protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to protect reactive functional groups during intermediate steps.
Chiral Catalysts: Using chiral catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesizers and automated systems to handle the complex sequence of reactions. The use of high-performance liquid chromatography (HPLC) would be essential for purifying the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride).
Substitution: The indole and phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: NaBH4, LiAlH4 (lithium aluminium hydride).
Substitution: Halogens (Br2, Cl2) in the presence of Lewis acids like AlCl3.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid
- This compound
Uniqueness
This compound is unique due to its highly complex structure, which includes multiple chiral centers, hydroxyl groups, indole moieties, and phenyl rings. This complexity allows for a wide range of interactions with biological molecules, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C92H120N24O26S |
|---|---|
Peso molecular |
2010.1 g/mol |
Nombre IUPAC |
(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid |
InChI |
InChI=1S/C92H120N24O26S/c1-44(2)74-87(138)109-62(31-47-17-23-52(120)24-18-47)81(132)108-66(36-71(93)124)85(136)114-75(45(3)118)88(139)105-60(16-10-30-99-92(96)97)80(131)110-68(41-117)78(129)102-40-72(125)103-64(34-50-38-100-57-13-7-5-11-55(50)57)82(133)104-59(15-9-29-98-91(94)95)79(130)107-65(35-51-39-101-58-14-8-6-12-56(51)58)83(134)106-63(32-48-19-25-53(121)26-20-48)84(135)113-76(46(4)119)89(140)111-69(90(141)142)42-143-43-70(123)77(128)61(37-73(126)127)115-116-67(86(137)112-74)33-49-21-27-54(122)28-22-49/h5-8,11-14,17-28,38-39,44-46,59-69,74-76,100-101,115-122H,9-10,15-16,29-37,40-43H2,1-4H3,(H2,93,124)(H,102,129)(H,103,125)(H,104,133)(H,105,139)(H,106,134)(H,107,130)(H,108,132)(H,109,138)(H,110,131)(H,111,140)(H,112,137)(H,113,135)(H,114,136)(H,126,127)(H,141,142)(H4,94,95,98)(H4,96,97,99)/t45-,46-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-,75-,76-/m0/s1 |
Clave InChI |
LHXZPGSWUKPLEX-BAKGJXLISA-N |
SMILES isomérico |
C[C@@H]([C@H]1C(=O)N[C@@H](CSCC(=O)C(=O)[C@@H](NN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)CO)CCCNC(=N)N)[C@H](C)O)CC(=O)N)CC7=CC=C(C=C7)O)C(C)C)CC8=CC=C(C=C8)O)CC(=O)O)C(=O)O)O |
SMILES canónico |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(=O)C(=O)C(NNC(C(=O)N1)CC2=CC=C(C=C2)O)CC(=O)O)C(=O)O)C(C)O)CC3=CC=C(C=C3)O)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CO)CCCNC(=N)N)C(C)O)CC(=O)N)CC8=CC=C(C=C8)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)



![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)


